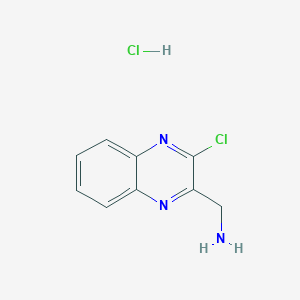
(3-Chloroquinoxalin-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloroquinoxalin-2-yl)methanaminehydrochloride is a chemical compound belonging to the quinoxaline family, which is known for its diverse pharmacological activities.
Métodos De Preparación
The synthesis of (3-Chloroquinoxalin-2-yl)methanaminehydrochloride typically involves the chlorination of quinoxalin-2(1H)-ones using chloroform (CHCl3) as a chlorine source under photoredox-catalyzed conditions. This method is characterized by mild reaction conditions, excellent regioselectivity, and the use of readily available chlorination agents . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
(3-Chloroquinoxalin-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Photoredox Reactions: As mentioned earlier, the compound can be synthesized through photoredox-catalyzed chlorination.
Common reagents used in these reactions include chloroform, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Chloroquinoxalin-2-yl)methanaminehydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (3-Chloroquinoxalin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
(3-Chloroquinoxalin-2-yl)methanaminehydrochloride can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with potential anticancer properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antibiotic used in animal feed.
These compounds share a similar quinoxaline core structure but differ in their substituents and specific biological activities. The uniqueness of (3-Chloroquinoxalin-2-yl)methanaminehydrochloride lies in its specific chemical structure and the resulting pharmacological properties.
Propiedades
Fórmula molecular |
C9H9Cl2N3 |
|---|---|
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
(3-chloroquinoxalin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9;/h1-4H,5,11H2;1H |
Clave InChI |
KJNRCFLDBXASJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4'-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-](/img/structure/B13128623.png)
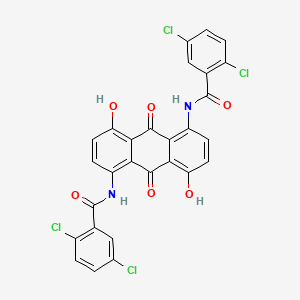
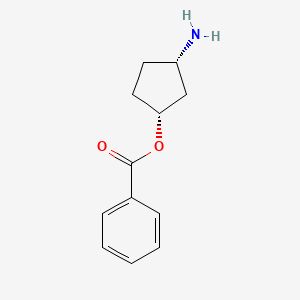

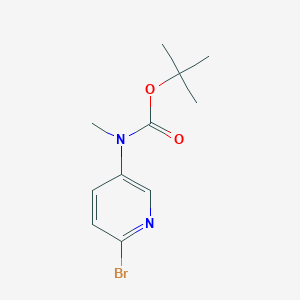
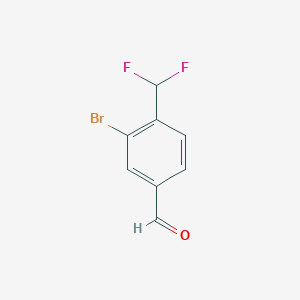

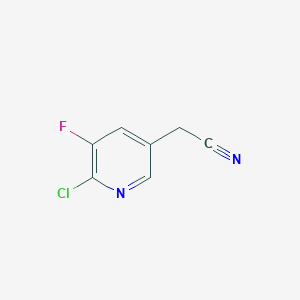
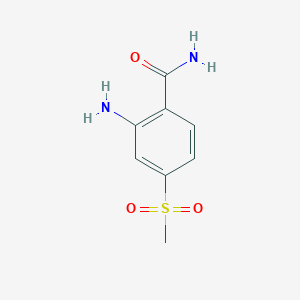


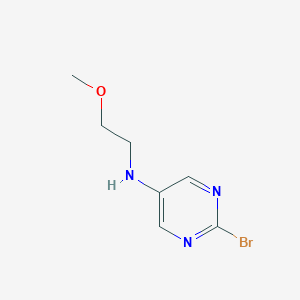
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
